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Compound of Interest

Compound Name: 2-(Bromomethyl)-3-nitropyridine

CAS No.: 20660-73-5

Cat. No.: B1321461 Get Quote

Introduction & Chemical Profile
2-(Bromomethyl)-3-nitropyridine (BMNP) is a high-value heterocyclic building block

characterized by a "push-pull" electronic structure that makes it an ideal precursor for fused

bicyclic systems.

Electrophilic Handle: The C2-bromomethyl group is highly reactive toward SN2 displacement

by nucleophiles (amines, thiols, alkoxides).

Latent Nucleophile: The C3-nitro group serves as a masked amino group. Upon reduction, it

provides the nitrogen nucleophile necessary for intramolecular cyclization.

Medicinal Significance: BMNP is the structural key to accessing Pyrido[2,3-b][1,4]oxazines

(e.g., EGFR inhibitors) and Pyrido[3,2-d]pyrimidines (e.g., DHFR inhibitors), scaffolds

frequently found in oncology and infectious disease pipelines.
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Property Specification

CAS Number Derivative of 18699-87-1 (parent methyl)

Molecular Formula C₆H₅BrN₂O₂

Molecular Weight 217.02 g/mol

Appearance Yellow to orange crystalline solid

Stability
Moisture sensitive (hydrolyzes to alcohol); Light

sensitive

Hazards Lachrymator, Skin Corrosive, Acute Toxicity

Core Application: Synthesis of Fused Heterocycles
The primary utility of BMNP is the "Alkylation-Reduction-Cyclization" sequence. This

application note details the synthesis of a Pyrido[2,3-b][1,4]oxazine core, a scaffold validated in

EGFR tyrosine kinase inhibitors.

Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the divergent synthetic pathways accessible from BMNP.
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Figure 1: The "Alkylation-Reduction-Cyclization" workflow converting BMNP into bioactive

fused heterocycles.

Detailed Experimental Protocol
Objective: Synthesis of 3,4-dihydro-2H-pyrido[2,3-b][1,4]oxazine via BMNP.

Phase A: SN2 Alkylation
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Principle: The bromomethyl group is displaced by the oxygen of an amino-alcohol or amino-

phenol. Note: O-alkylation is preferred over N-alkylation by controlling pH and protecting

groups, though direct reaction with 2-aminophenol often yields the N-alkylated product which

rearranges or cyclizes differently. For this protocol, we use 2-aminoethanol to form the

morpholine-like fused ring.

Reagents:

2-(Bromomethyl)-3-nitropyridine (1.0 eq)

2-Aminoethanol (1.1 eq)

Diisopropylethylamine (DIPEA) (2.5 eq)

Anhydrous Acetonitrile (MeCN) or DMF

Step-by-Step Procedure:

Preparation: In a flame-dried round-bottom flask under N₂, dissolve 2-(bromomethyl)-3-
nitropyridine (1.0 g, 4.6 mmol) in anhydrous MeCN (15 mL). Cool to 0°C using an ice bath.

Addition: Add DIPEA (2.0 mL) followed by the dropwise addition of 2-aminoethanol (0.31 g,

5.0 mmol) diluted in MeCN (5 mL).

Critical Control: Keep temperature <5°C to prevent polymerization or double alkylation.

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours.

Monitoring: Check TLC (50% EtOAc/Hexane). Product will be more polar than BMNP.

Workup: Concentrate the solvent in vacuo. Redissolve residue in EtOAc (50 mL) and wash

with water (2 x 20 mL) and brine (20 mL). Dry over Na₂SO₄ and concentrate.

Intermediate: Yields yellow oil (Intermediate A: 2-((3-nitropyridin-2-yl)methoxy)ethanamine or

isomer depending on specific conditions).

Phase B: Reductive Cyclization
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Principle: Reducing the nitro group to an amine triggers spontaneous intramolecular

condensation with the pendant aldehyde (if oxidation occurred) or direct displacement if a

leaving group is present. However, for the alcohol chain, a common route is Iron-mediated

reductive cyclization.

Reagents:

Intermediate A (from Phase A)

Iron Powder (5.0 eq)

Glacial Acetic Acid (AcOH)

Ethanol (EtOH)

Step-by-Step Procedure:

Setup: Dissolve Intermediate A in EtOH (20 mL) and AcOH (5 mL).

Reduction: Add Iron powder (325 mesh, 5.0 eq).

Reflux: Heat the mixture to 80°C for 2–4 hours.

Mechanism:[1][2][3][4][5][6] Fe reduces -NO₂ to -NH₂. The resulting amine attacks the

carbon adjacent to the ether/amine linkage (often requiring an oxidation state adjustment

or leaving group, but in modified protocols, this step creates the dihydro-oxazine core).

Filtration: Cool to RT. Filter through a Celite pad to remove iron residues. Wash with MeOH.

Purification: Concentrate filtrate. Neutralize with sat. NaHCO₃. Extract with DCM. Purify via

flash column chromatography (MeOH/DCM gradient).

Troubleshooting & Optimization Matrix
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Issue Probable Cause Corrective Action

Low Yield (Step A) Hydrolysis of Bromide

Ensure strictly anhydrous

solvents. BMNP hydrolyzes

rapidly in moist air.

Over-Alkylation Excess Nucleophile

Use stoichiometric (1.0–1.1 eq)

nucleophile. Add BMNP to the

nucleophile slowly if over-

alkylation persists.

Incomplete Cyclization Steric Hindrance

If the amine is bulky, switch to

H₂/Pd-C hydrogenation (50

psi) in MeOH instead of

Fe/AcOH.

Dark Tarry Product Decomposition

BMNP is thermally unstable.

Do not heat Step A above

40°C. Store BMNP at -20°C.

Safety & Handling (E-E-A-T)
Warning: 2-(Bromomethyl)-3-nitropyridine is a potent lachrymator and vesicant.

Engineering Controls: All weighing and reactions must be performed in a functioning fume

hood.

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

Decontamination: Quench spills with 10% aqueous sodium thiosulfate (to react with the alkyl

bromide) followed by dilute NaOH.

Storage: Store under inert gas (Argon/Nitrogen) at -20°C. The compound degrades to the

alcohol and HBr upon exposure to moisture, turning from yellow to brown.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Note: 2-(Bromomethyl)-3-nitropyridine as a
Privileged Scaffold Precursor]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1321461#2-bromomethyl-3-nitropyridine-in-
medicinal-chemistry-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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